molecular formula C5H15NO2 B1681797 Choline hydroxide CAS No. 123-41-1

Choline hydroxide

Cat. No.: B1681797
CAS No.: 123-41-1
M. Wt: 121.18 g/mol
InChI Key: KIZQNNOULOCVDM-UHFFFAOYSA-M
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Description

Choline hydroxide is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]+OH−. It is also known as choline base. This compound is a quaternary ammonium salt, consisting of choline cations and hydroxide anions. This compound is a bifunctional compound, meaning it contains both a quaternary ammonium functional group and a hydroxyl functional group. It is typically encountered as a colorless viscous hydrated syrup that smells of trimethylamine. Aqueous solutions of this compound are stable but can slowly break down to ethylene glycol, polyethylene glycols, and trimethylamine .

Mechanism of Action

Target of Action

Choline hydroxide, a derivative of choline, primarily targets the central nervous system (CNS) as it is a precursor to acetylcholine (ACh), a key neurotransmitter . It also plays a significant role in lipid metabolism, particularly in the formation of lecithin, a key lipid .

Mode of Action

This compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

This compound affects several metabolic pathways. It is essential for good nerve conduction throughout the CNS as it is a precursor to acetylcholine (ACh) . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .

Pharmacokinetics

It is known that choline, the parent compound of this compound, is needed for gallbladder regulation, liver function, and lecithin formation . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .

Action Environment

This compound is a quaternary ammonium salt, consisting of choline cations and hydroxide anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It forms an ionic liquid . The cation of this salt, choline, occurs naturally in living beings . It is used in industry as a pH regulating agent and as an eco-friendly, biodegradable, recyclable, and efficient catalyst for the synthesis of certain organic compounds .

Biochemical Analysis

Biochemical Properties

Choline hydroxide plays a critical role in biochemical reactions. It is essential for cell membrane structure and function and is involved in the synthesis of the neurotransmitter acetylcholine . This compound is also a major source of methyl groups in the diet, which are important for various cellular methylation reactions .

Cellular Effects

This compound influences cell function by affecting cell membrane signaling and moderating gene expression . It is also involved in the synthesis of phospholipids within cell membranes . Choline deficiency can lead to fatty liver and muscle dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a precursor for the neurotransmitter acetylcholine and as a major source of methyl groups in the diet . These methyl groups are important for various cellular methylation reactions .

Temporal Effects in Laboratory Settings

It is known that choline is necessary for good health, and dietary supplementation of choline is often required .

Dosage Effects in Animal Models

Both a decrease or increase in choline can lead to various diseases and endanger human health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is the precursor for the neurotransmitter acetylcholine and is a major source of methyl groups in the diet . These methyl groups are important for various cellular methylation reactions .

Transport and Distribution

It is known that choline is critical for cell membrane structure and function .

Subcellular Localization

It is known that choline is important for the synthesis of phospholipids within cell membranes .

Chemical Reactions Analysis

Choline hydroxide undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to produce trimethylamine oxide.

    Reduction: It can be reduced to form trimethylamine.

    Substitution: this compound can participate in substitution reactions where the hydroxide ion is replaced by other anions.

    Common Reagents and Conditions: Common reagents include strong acids and bases, and typical conditions involve aqueous solutions at room temperature.

    Major Products: Major products from these reactions include ethylene glycol, polyethylene glycols, and trimethylamine.

Comparison with Similar Compounds

Choline hydroxide is unique among similar compounds due to its bifunctional nature, containing both a quaternary ammonium group and a hydroxyl group. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9047467
Record name Choline hydroxide
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Molecular Weight

121.18 g/mol
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Physical Description

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS]
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1)
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Record name Choline hydroxide
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CAS No.

123-41-1
Record name Choline, hydroxide
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Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1)
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Record name Choline hydroxide
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Record name Choline hydroxide
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Record name CHOLINE HYDROXIDE
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Synthesis routes and methods

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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